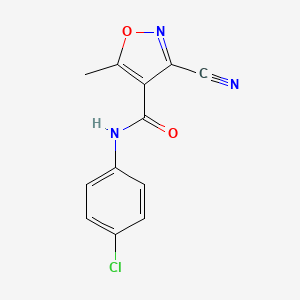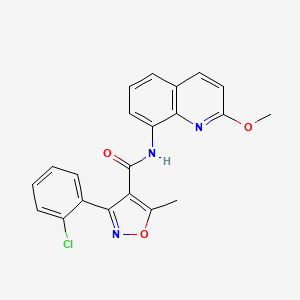
3-(2-chlorophenyl)-N-(2-methoxyquinolin-8-yl)-5-methylisoxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenyl)-N-(2-methoxyquinolin-8-yl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C21H16ClN3O3 and its molecular weight is 393.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Potential
Research has demonstrated that compounds structurally related to 3-(2-chlorophenyl)-N-(2-methoxyquinolin-8-yl)-5-methylisoxazole-4-carboxamide possess significant antibacterial and antifungal activities. For instance, studies on N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides and similar derivatives have highlighted their effectiveness against various strains of bacteria and fungi, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans, showcasing their potential as antimicrobial agents (Desai, Dodiya, & Shihora, 2011). This evidence supports the exploration of this compound and related compounds in developing new antimicrobial drugs.
Anticancer Properties
Compounds with structural similarities to this compound have been identified to exhibit potential anticancer activities. Notably, a variety of aminoisoquinoline-5,8-quinones bearing α-amino acids moieties, synthesized from 3-methyl-4-methoxycarbonylisoquinoline-5,8-quinone, demonstrated moderate to high cytotoxic activity against normal and cancer cell lines. These findings suggest a promising avenue for the development of novel anticancer therapies by leveraging the structural features of such compounds (Valderrama, Delgado, Sepúlveda, Benites, Theoduloz, Buc Calderon, & Muccioli, 2016).
Chemotherapeutic Development
The exploration of this compound derivatives has also extended to chemotherapeutic applications. A study focusing on the synthesis and evaluation of quinazolinone derivatives for their antimicrobial activity highlighted the potential of these compounds as bases for developing new chemotherapeutic agents. Their structural characteristics and biological activity profiles indicate their utility in targeting various microbial infections, thereby contributing to the expansion of the chemotherapeutic arsenal (Habib, Hassan, & El‐Mekabaty, 2013).
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-N-(2-methoxyquinolin-8-yl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3/c1-12-18(20(25-28-12)14-7-3-4-8-15(14)22)21(26)23-16-9-5-6-13-10-11-17(27-2)24-19(13)16/h3-11H,1-2H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVORTODPSGRRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC4=C3N=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
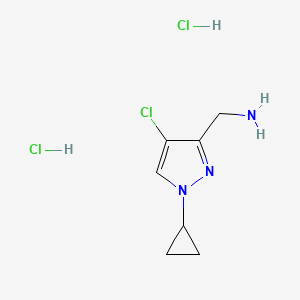
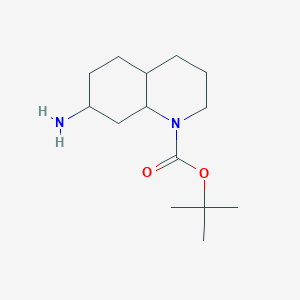
![2-[5-(4-Fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoic acid](/img/structure/B2356135.png)
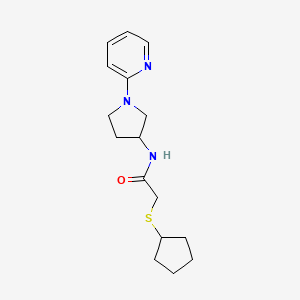
![3-[(4-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2356137.png)
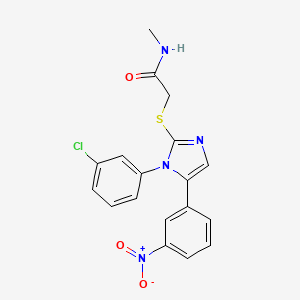

![N-[1-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]-2-phenylethyl]-2-methoxyacetamide](/img/structure/B2356141.png)
![9-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2356142.png)

![4-Methyl-3-nitrobenzoic acid [6-[[(4-methyl-2-pyrimidinyl)thio]methyl]-4-oxo-3-pyranyl] ester](/img/structure/B2356147.png)
![2-(2-Aminoethyl)-1H-benzo[D]imidazol-4-OL](/img/structure/B2356148.png)

